"6-Chloropyridine-2,4-diamine hydrochloride" molecular structure
"6-Chloropyridine-2,4-diamine hydrochloride" molecular structure
An In-depth Technical Guide to 6-Chloropyrimidine-2,4-diamine: Synthesis, Characterization, and Application
This technical guide provides a comprehensive overview of 6-chloropyrimidine-2,4-diamine, a pivotal intermediate in modern pharmaceutical synthesis. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis protocols, analytical characterization, and core applications, with a focus on field-proven insights and the causality behind experimental choices.
Compound Identification and Structural Elucidation
It is crucial to distinguish the primary subject of this guide, 6-chloropyrimidine-2,4-diamine , from its structural isomer, 6-chloropyridine-2,4-diamine. The core of the title compound is a pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3. This structure is fundamental to its reactivity and its significant role in medicinal chemistry, most notably as the key precursor to the drug Minoxidil.[1] The pyridine isomer, containing only one nitrogen atom in the ring, exhibits different chemical properties and is not the focus of this guide.
The presence of two electron-donating amino groups and an electron-withdrawing chloro-substituent on the pyrimidine ring dictates its chemical behavior.[1] This electronic arrangement makes the chlorine atom susceptible to nucleophilic aromatic substitution, a key reaction in its synthetic utility.
Figure 2: General workflow for the synthesis of 6-chloropyrimidine-2,4-diamine.
Experimental Protocol
This protocol is a synthesized representation based on established patent literature. [2][3][4][5]
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Reaction Setup: Charge a suitable reaction vessel with 2,4-diamino-6-hydroxypyrimidine (1.0 eq.).
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Reagent Addition: Under controlled cooling (20-30°C), carefully add phosphorus oxychloride (POCl₃, ~5.0 eq.). If a catalyst is used, add diisopropylethylamine (DIEA, ~1.2 eq.) dropwise. [2]3. Chlorination: Heat the reaction mixture to 90-110°C and maintain stirring for a minimum of 2 hours, monitoring for completion via a suitable analytical method (e.g., TLC or HPLC). [2][4]4. Reagent Removal: After completion, distill off the excess POCl₃ under heat. [2]5. Quenching: Cool the resulting concentrate and slowly add it to water or a lower alcohol (e.g., ethanol) at a controlled temperature (e.g., 0-60°C). [2][4]This step hydrolyzes any remaining reactive phosphorus compounds and typically precipitates the product as its hydrochloride salt.
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Neutralization: To obtain the free base, dissolve the hydrochloride salt in water, heat to dissolve if necessary (~70°C), and neutralize by adding a base such as aqueous ammonia until the pH is 6-7. [4]7. Isolation: The precipitated free base is collected by filtration, washed with water, and dried under vacuum to yield the final product.
Analytical Characterization
Ensuring the identity and purity of 6-chloropyrimidine-2,4-diamine is critical for its use in GMP environments. A multi-technique approach provides a self-validating system for quality control. Analytical reference standards are commercially available for this purpose. [6]
| Technique | Purpose | Expected Outcome |
|---|---|---|
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | A single major peak corresponding to the main compound, with purity typically >98%. [7]Allows for the detection and quantification of starting materials and by-products. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Molecular weight confirmation. | The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 145.03. |
| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation. | The spectrum will show characteristic signals for the aromatic proton and the protons of the two amino groups, confirming the molecular structure. |
| GC (Gas Chromatography) | Purity assessment for volatile impurities. | Can be used as an orthogonal technique to HPLC for purity analysis. [8]|
Core Application in Drug Development: Minoxidil Synthesis
The primary application of 6-chloropyrimidine-2,4-diamine in the pharmaceutical industry is as a key starting material for the synthesis of Minoxidil, a widely used medication for treating androgenetic alopecia (hair loss). [1] The synthesis involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 6-position of the pyrimidine ring is displaced by piperidine. The resulting intermediate, 2,4-diamino-6-(piperidin-1-yl)pyrimidine, is then N-oxidized to yield Minoxidil.
Figure 3: Synthetic pathway from 6-chloropyrimidine-2,4-diamine to Minoxidil.
Safety, Handling, and Storage
6-Chloropyrimidine-2,4-diamine is considered a hazardous chemical and must be handled with appropriate precautions. [9][10]
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Hazards:
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Handling:
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Use only in a well-ventilated area, preferably within a chemical fume hood. [9][11] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [9][8][11] * Avoid breathing dust. Minimize dust generation and accumulation. [11] * Wash hands thoroughly after handling. [9][8]
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Storage:
Conclusion
6-Chloropyrimidine-2,4-diamine is a high-value chemical intermediate whose specific molecular structure enables its crucial role in pharmaceutical manufacturing. A thorough understanding of its synthesis from readily available precursors, robust analytical characterization, and critical application in the production of drugs like Minoxidil is essential for professionals in the field. Adherence to strict safety and handling protocols is mandatory to ensure the safe and effective utilization of this versatile compound in research and development.
References
- TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 6-Chloro-2,4-diaminopyrimidine. Spectrum Chemical.
- Fisher Scientific Company. (2014, November 13). SAFETY DATA SHEET: 4-Chloro-2,6-diaminopyrimidine. Fisher Scientific.
- Thermo Fisher Scientific. (2014, November 13). SAFETY DATA SHEET: 4-Chloro-2,6-diaminopyrimidine. Thermo Fisher Scientific.
- AK Scientific, Inc. Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine. AK Scientific, Inc.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET: 2,6-Dichloropyridine. Sigma-Aldrich.
- Entrepreneur. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
- MedChemExpress. 6-Chloropyrimidine-2,4-diamine (Standard).
- Chemsrc. (2025, August 20). 6-Chloropyrimidine-2,4-diamine(CAS#:156-83-2).
- National Center for Biotechnology Information. (2024). Methyl 4-aminothiophene-3-carboxylate Hydrochloride.
- ChemBK. (2024, April 9). 6-Chloro-N2,N4-di-isopropyl-1,3,5-triazine-2,4-diamine.
- CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.).
- BLD Pharm. 156-83-2|6-Chloropyrimidine-2,4-diamine.
- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.).
- National Center for Biotechnology Information. (2024). 2,4-Diamino-6-chloropyrimidine.
- Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1587. MDPI.
- PharmaCompass.com. 6-Chloro-pyrimidine-2,4-diamine;2,4-Diamino-6-chloropyrimidine.
- CymitQuimica. CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine.
- Sigma-Aldrich. 6-Chloropyrimidine-2,4-diamine | 156-83-2.
- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (n.d.).
- Scimplify. 2,4-diamino-6-chloropyrimidine (CAS NO : 156-83-2).
- Sigma-Aldrich. 2,3-Diamino-6-chloropyridine 97%.
- Otto Chemie Pvt. Ltd. 6-Chloropyrimidine-2,4-diamine, 98%.
- Inxight Drugs. 6-Chloropyrimidine-2,4-diamine 3-oxide.
- Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine. Eureka.
Sources
- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 6-Chloropyrimidine-2,4-diamine, 98%, COA, Certificate of Analysis, 156-83-2, C 2354 [ottokemi.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. aksci.com [aksci.com]
